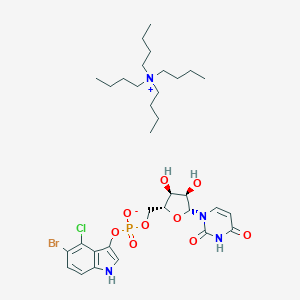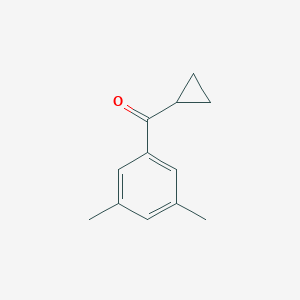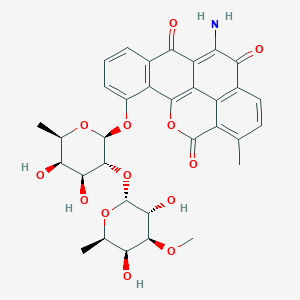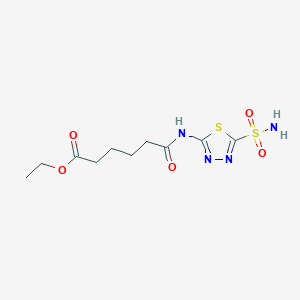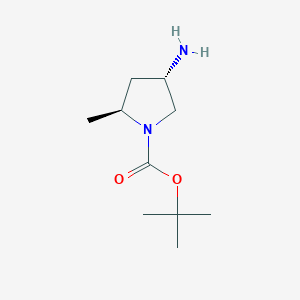
Epocarbazolin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epocarbazolin-A is a naturally occurring carbazole alkaloid isolated from the bacterium Streptomyces anulatus T688-8. It is known for its potent inhibitory activity against the enzyme 5-lipoxygenase, making it a promising candidate for the treatment of inflammatory and allergic conditions such as asthma and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epocarbazolin-A can be synthesized using transition metal-catalyzed reactions. The most common methods involve iron-mediated or palladium-catalyzed cyclization reactions. These methods offer the advantage of functionalized building blocks, which can be combined through transition-metal-mediated or catalyzed coupling reactions .
Industrial Production Methods
The industrial production of Epocarbazolin-A involves fermentation processes using the bacterium Streptomyces anulatus T688-8. The bacterium is cultured in chemically defined media or natural organic media, and the compound is then isolated from the culture broth .
Chemical Reactions Analysis
Types of Reactions
Epocarbazolin-A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Formation of epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Epocarbazolin-A has several scientific research applications:
Chemistry: Used as a lead compound for the development of new synthetic methodologies.
Biology: Studied for its role in inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory response.
Medicine: Investigated for its potential therapeutic applications in treating asthma, psoriasis, and other inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and as a model compound for studying enzyme inhibition .
Mechanism of Action
Epocarbazolin-A exerts its effects by inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the metabolism of arachidonic acid to leukotrienes, which are chemical mediators of inflammation and allergic reactions. By inhibiting 5-LOX, Epocarbazolin-A reduces the production of leukotrienes, thereby alleviating inflammation and allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
- Carbazoquinocin C
- Carbazomadurin A and B
- Neocarazostatin B
- Carquinostatin A
Uniqueness
Epocarbazolin-A is unique among carbazole alkaloids due to its potent 5-lipoxygenase inhibitory activity and its novel substitution pattern, which includes an epoxide in the side chain. This unique structure contributes to its high specificity and potency as an enzyme inhibitor .
Properties
CAS No. |
146935-39-9 |
|---|---|
Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-(hydroxymethyl)-7-methyl-8-[3-methyl-3-(3-methylbutyl)oxiran-2-yl]-9H-carbazole-1,6-diol |
InChI |
InChI=1S/C22H27NO4/c1-11(2)7-8-22(4)21(27-22)17-12(3)16(26)9-14-18-13(10-24)5-6-15(25)20(18)23-19(14)17/h5-6,9,11,21,23-26H,7-8,10H2,1-4H3 |
InChI Key |
JFHJFCCMTNIENN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |
Canonical SMILES |
CC1=C(C=C2C3=C(C=CC(=C3NC2=C1C4C(O4)(C)CCC(C)C)O)CO)O |
Synonyms |
epocarbazolin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



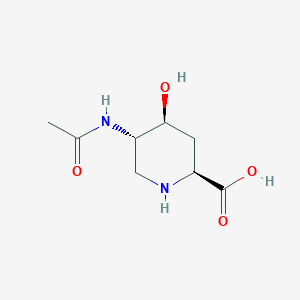

![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
